molecular formula C23H16N4O7 B5697084 2-(2H-1,3-BENZODIOXOL-5-YL)-3-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]-7-NITRO-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

2-(2H-1,3-BENZODIOXOL-5-YL)-3-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]-7-NITRO-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

Cat. No.: B5697084
M. Wt: 460.4 g/mol
InChI Key: MBMMYJJLVLQIFK-YSURURNPSA-N
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Description

“2-(2H-1,3-BENZODIOXOL-5-YL)-3-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]-7-NITRO-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE” is a complex organic compound that features multiple functional groups, including benzodioxole rings, a nitro group, and a tetrahydroquinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(2H-1,3-BENZODIOXOL-5-YL)-3-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]-7-NITRO-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE” typically involves multi-step organic reactions. The starting materials often include benzodioxole derivatives and nitro-substituted quinazolinones. Key steps may involve:

    Formation of Benzodioxole Rings: This can be achieved through cyclization reactions involving catechol and formaldehyde derivatives.

    Nitro Group Introduction: Nitration reactions using nitric acid or other nitrating agents.

    Quinazolinone Core Construction: Cyclization of appropriate precursors under acidic or basic conditions.

    Condensation Reactions: Formation of the imine linkage through condensation of benzodioxole aldehyde with an amine derivative.

Industrial Production Methods

Industrial production of such complex compounds may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole rings and the nitro group.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas with a catalyst or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole rings and the quinazolinone core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to quinones or other oxidized products.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology and Medicine

    Pharmacology: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Biochemical Research: Used in studies of enzyme interactions and molecular pathways.

Industry

    Materials Science:

Mechanism of Action

The mechanism of action of “2-(2H-1,3-BENZODIOXOL-5-YL)-3-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]-7-NITRO-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE” depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group and imine linkage can play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-1,3-BENZODIOXOL-5-YL)-3-AMINO-7-NITRO-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE: Similar structure but lacks the imine linkage.

    2-(2H-1,3-BENZODIOXOL-5-YL)-3-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE: Similar structure but lacks the nitro group.

Uniqueness

The presence of both the nitro group and the imine linkage in “2-(2H-1,3-BENZODIOXOL-5-YL)-3-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]-7-NITRO-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE” makes it unique compared to other similar compounds

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-3-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-7-nitro-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O7/c28-23-16-4-3-15(27(29)30)9-17(16)25-22(14-2-6-19-21(8-14)34-12-32-19)26(23)24-10-13-1-5-18-20(7-13)33-11-31-18/h1-10,22,25H,11-12H2/b24-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMMYJJLVLQIFK-YSURURNPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NN3C(NC4=C(C3=O)C=CC(=C4)[N+](=O)[O-])C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/N3C(NC4=C(C3=O)C=CC(=C4)[N+](=O)[O-])C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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